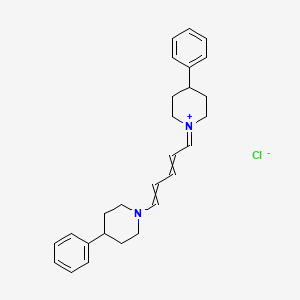![molecular formula C16H14O4 B13756803 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester CAS No. 24351-53-9](/img/structure/B13756803.png)
2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-benzo[1,3]dioxol-5-yl-benzoate is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.284 g/mol . This compound is characterized by the presence of a benzo[1,3]dioxole ring fused to a benzoate ester. It is commonly used in proteomics research and has various applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzo[1,3]dioxol-5-yl-benzoate typically involves the esterification of 2-benzo[1,3]dioxol-5-yl-benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of ethyl 2-benzo[1,3]dioxol-5-yl-benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Types of Reactions:
Oxidation: Ethyl 2-benzo[1,3]dioxol-5-yl-benzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-benzo[1,3]dioxol-5-yl-benzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-benzo[1,3]dioxol-5-yl-benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways . The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-benzo[1,3]dioxol-5-yl-benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-benzo[1,3]dioxol-5-yl-benzoic acid: The carboxylic acid analog of ethyl 2-benzo[1,3]dioxol-5-yl-benzoate.
Ethyl 2-benzo[1,3]dioxol-5-yl-acetate: Similar structure but with an acetate group instead of a benzoate group.
Uniqueness: Ethyl 2-benzo[1,3]dioxol-5-yl-benzoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
24351-53-9 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
ethyl 2-(1,3-benzodioxol-5-yl)benzoate |
InChI |
InChI=1S/C16H14O4/c1-2-18-16(17)13-6-4-3-5-12(13)11-7-8-14-15(9-11)20-10-19-14/h3-9H,2,10H2,1H3 |
InChI-Schlüssel |
MNIPXCOBNIXVFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)




![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
